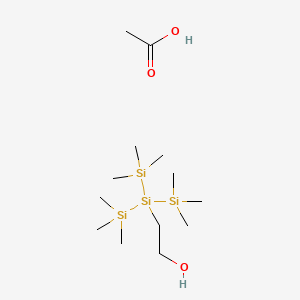
Acetic acid;2-tris(trimethylsilyl)silylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-tris(trimethylsilyl)silylethanol is a compound that features a unique combination of acetic acid and a tris(trimethylsilyl)silyl group. The presence of the trimethylsilyl groups imparts distinct properties to the molecule, making it useful in various chemical applications. This compound is characterized by its chemical inertness and large molecular volume, which can be advantageous in certain synthetic processes .
Preparation Methods
The synthesis of acetic acid;2-tris(trimethylsilyl)silylethanol typically involves the use of trimethylsilylating reagents. One common method is the reaction of acetic acid with tris(trimethylsilyl)silyl chloride in the presence of a base, such as pyridine, to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Acetic acid;2-tris(trimethylsilyl)silylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;2-tris(trimethylsilyl)silylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;2-tris(trimethylsilyl)silylethanol involves the interaction of the trimethylsilyl groups with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in synthetic processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Acetic acid;2-tris(trimethylsilyl)silylethanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for silylation reactions but lacks the additional acetic acid functionality.
Bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy but does not have the same protective capabilities
The uniqueness of this compound lies in its combination of acetic acid and tris(trimethylsilyl)silyl groups, providing both protective and reactive functionalities in a single molecule.
Properties
CAS No. |
128648-08-8 |
|---|---|
Molecular Formula |
C13H36O3Si4 |
Molecular Weight |
352.76 g/mol |
IUPAC Name |
acetic acid;2-tris(trimethylsilyl)silylethanol |
InChI |
InChI=1S/C11H32OSi4.C2H4O2/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9;1-2(3)4/h12H,10-11H2,1-9H3;1H3,(H,3,4) |
InChI Key |
NTTLILHIDFRSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















